

Physical and chemical properties of 1-Chloro-4-fluorobutane

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Compound of Interest

Compound Name: *1-Chloro-4-fluorobutane*

Cat. No.: *B1596032*

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An In-depth Technical Guide to **1-Chloro-4-fluorobutane**

Introduction

1-Chloro-4-fluorobutane (CAS No: 462-73-7) is a halogenated alkane that serves as a versatile bifunctional reagent in organic synthesis.^[1] Its unique structure, featuring a chlorine atom at one end of a four-carbon chain and a fluorine atom at the other, provides distinct points of reactivity.^{[1][2]} This allows for its use as a key building block for introducing a fluorinated butyl group into more complex molecules.^[3] The presence of fluorine is significant as it can drastically alter a molecule's characteristics, including lipophilicity, acidity, and metabolic stability, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.^{[1][4]}

Physical Properties

1-Chloro-4-fluorobutane is a colorless liquid at room temperature.^{[2][5]} Its key physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ ClF	[2][5][6][7]
Molecular Weight	110.56 g/mol	[2][7][8]
Density	0.992 g/cm ³ to 1.0627 g/cm ³	[2][5][6]
Boiling Point	102.4 °C to 115 °C	[2][5][6][8]
Melting Point	-100.0 °C	[2]
Flash Point	9.9 °C	[5][6]
Vapor Pressure	23.3 mmHg at 25°C	[5][6]
Refractive Index	1.376 to 1.4020	[5][6]

Chemical Properties and Reactivity

The chemical behavior of **1-Chloro-4-fluorobutane** is dominated by the differential reactivity of its two carbon-halogen bonds.

Solubility

The presence of both chlorine and fluorine atoms imparts a polar nature to the molecule.[2] Consequently, it demonstrates good solubility in polar organic solvents such as alcohols and ethers.[2] However, its solubility in water is limited due to the hydrophobic nature of the butane chain.[2]

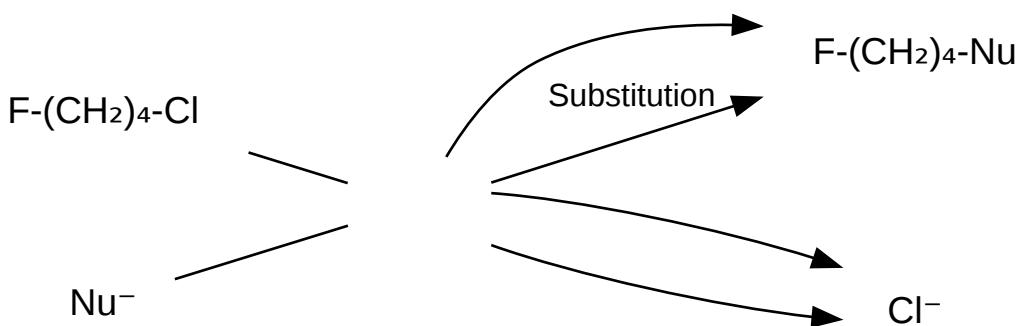
Reactivity

1-Chloro-4-fluorobutane functions as a bifunctional intermediate.[1] The key to its utility lies in the differing strengths of the C-Cl and C-F bonds.

- Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution reactions.[1][3] This allows for the attachment of various molecular fragments to the chloro-end of the molecule.
- Inert Fluorine End: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] This makes the fluorine atom largely inert under many reaction conditions,

ensuring it is preserved in the final product.[\[1\]](#)

This dual reactivity makes it an ideal precursor for introducing the 4-fluorobutyl moiety into target molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[\[1\]](#)[\[3\]](#)



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Nucleophilic substitution at the chloro-end of the molecule.

Experimental Protocols: Synthesis

The synthesis of **1-Chloro-4-fluorobutane** typically relies on halogen exchange reactions or the conversion of other functional groups on precursors where the 1,4-substitution pattern is already established.[\[3\]](#) Direct chlorination and fluorination of butane is not a viable route due to a lack of regiochemical control.[\[3\]](#)

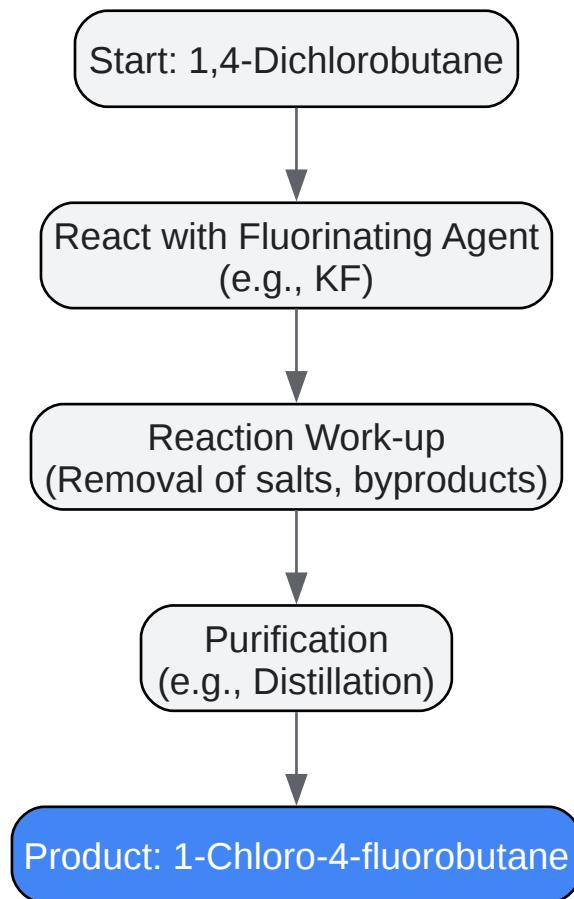
Method 1: From 1,4-Dichlorobutane

A common and prevalent strategy involves the selective monohalogen exchange on 1,4-dichlorobutane.[\[3\]](#) In this process, one of the two chlorine atoms is selectively substituted by a fluorine atom using a fluorinating agent.

Experimental Workflow:

- Reactants: 1,4-Dichlorobutane is reacted with a fluorinating agent (e.g., potassium fluoride).
- Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure to favor monosubstitution.

- Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted starting materials, salts, and byproducts.
- Isolation: The final product, **1-Chloro-4-fluorobutane**, is isolated, often through distillation.



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General workflow for synthesis from 1,4-Dichlorobutane.

Method 2: From 4-Chloro-1-butanol

Another efficient route starts with 4-chloro-1-butanol.^[3] This pathway involves the conversion of the primary alcohol functional group into a fluoride, for example, by using a deoxofluorinating agent.^[3]

Applications

The unique properties of **1-Chloro-4-fluorobutane** make it a valuable intermediate in several high-value sectors:

- Pharmaceuticals: It is a key precursor for introducing a fluorinated butyl group into organic molecules.[\[3\]](#) The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, and it has been used in the synthesis of antivirals and anticancer agents.[\[3\]](#)[\[4\]](#)
- Agrochemicals: Fluorination can enhance the potency and persistence of pesticides and herbicides.[\[1\]](#)
- Materials Science: It is used in the creation of polymers and specialty materials with unique thermal, chemical, and electrical resistance properties.[\[1\]](#)[\[5\]](#)

Safety and Handling

Proper safety precautions are essential when handling **1-Chloro-4-fluorobutane**.

- Storage: It should be stored in a cool, dry, and well-ventilated place, away from heat sources and open flames.[\[5\]](#)
- Handling: Use under controlled conditions with appropriate personal protective equipment is essential to ensure safety.[\[5\]](#)
- Toxicity: The lethal dose (LD50) for mice has been reported as 1250 mg/kg via subcutaneous exposure and 1250 µg/kg via intraperitoneal exposure.[\[6\]](#)

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